![molecular formula C20H21N3O5S B2730041 3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891123-18-5](/img/structure/B2730041.png)
3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Description
3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound that belongs to the class of oxadiazoles. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Alzheimer’s Disease Treatment
A series of N-substituted derivatives, including oxadiazolylsulfanyl propanamides, were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s treatment, demonstrating the potential utility of oxadiazole derivatives in neurodegenerative disease management (Rehman et al., 2018).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their anticancer properties. These include:
- The synthesis of oxadiazole derivatives that were evaluated for their antiproliferative activities against cancer cells, indicating their potential as anticancer agents (Jin et al., 2006).
- New 1,3,4-oxadiazole thioether derivatives designed and synthesized for screening against human cancer cells, revealing superior activity against breast cancer cell lines (Polkam et al., 2021).
Antimicrobial and Antioxidant Studies
Oxadiazole derivatives have also been evaluated for their antimicrobial and antioxidant properties. For instance, 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives showed good antibacterial and potent antioxidant activities, highlighting their potential in developing new antimicrobial and antioxidant therapies (Karanth et al., 2019).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and shown to be potent inhibitors of urease enzyme, suggesting their applicability in treating diseases related to urease activity (Nazir et al., 2018).
properties
IUPAC Name |
3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-15-11-13(12-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-10-29-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNDQRQGSYDFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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